BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: SR-717 as a Tool for Studying
Antigen Cross-Priming

Author: BenchChem Technical Support Team. Date: December 2025
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Compound Name: SR-717

Cat. No.: B15607652

Introduction

Antigen cross-priming is a critical process in the adaptive immune system where dendritic cells
(DCs) present exogenous antigens on MHC class | molecules to activate naive CD8+ T cells.
This mechanism is essential for generating cytotoxic T lymphocyte (CTL) responses against
viruses that do not infect DCs and against tumors. The Stimulator of Interferon Genes (STING)
pathway has emerged as a key regulator of innate immunity that links the detection of cytosolic
DNA to the production of type I interferons (IFNs) and other inflammatory cytokines, which are
potent enhancers of antigen cross-priming.[1][2]

SR-717 is a novel, non-nucleotide, small-molecule STING agonist.[3][4] Unlike natural cyclic
dinucleotide (CDN) ligands, which suffer from metabolic instability, SR-717 is a stable cyclic
guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that is suitable for
systemic administration.[3][5] These properties make SR-717 an invaluable tool for researchers
studying the role of STING activation in antitumor immunity and, specifically, in the process of
antigen cross-priming.[4]

Mechanism of Action: SR-717 in STING Activation and Cross-Priming

SR-717 directly binds to the STING protein, which is located in the endoplasmic reticulum.[3] A
high-resolution co-crystal structure reveals that SR-717 induces the same "closed"
conformational change in STING as its natural ligand, cGAMP.[4] This activation initiates a
downstream signaling cascade:
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o STING Translocation: Upon activation, STING translocates from the ER to the Golgi
apparatus.[6]

o TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding
kinase 1 (TBK1).[6]

» IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory
Factor 3 (IRF3).[6]

o Cytokine Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives
the transcription of type | IFNs (IFN-a/B) and other pro-inflammatory cytokines and
chemokines.[1][6]

This robust type | IFN response is central to how SR-717 facilitates antigen cross-priming. Type
| IFNs act on dendritic cells to promote their maturation, increase the expression of co-
stimulatory molecules (e.g., CD80, CD86), and enhance their ability to process and present
exogenous antigens on MHC class | molecules.[1] Systemic administration of SR-717 has
been shown to promote the activation of CD8a+ dendritic cells, CD8+ T cells, and Natural Killer
(NK) cells, leading to enhanced antigen cross-priming and potent antitumor activity.[3][4][5]

Click to download full resolution via product page
Caption: SR-717 activates the STING pathway to induce Type | IFNSs.

Quantitative Data

SR-717's activity has been quantified in various assays, demonstrating its potency both in vitro
and in vivo.

Table 1: In Vitro Activity of SR-717
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Assay Type Cell Line Parameter Value Reference
STING ISG-THP1
. . EC50 2.1 pM [5]
Activation (Wild-Type)
ISG-THP1
STING Activation EC50 2.2 uM [5]
(cGAS KO)

| PD-L1 Induction | THP-1 / human PBMCs | Effective Concentration | 3.8 uM |[5] |

Table 2: In Vivo Efficacy of SR-717

. Dosage &
Animal Model Tumor Model e ) Key Outcomes Reference
Administration
Significant
tumor growth
inhibition,
30 mgl/kg, increased
. B16.F10 Intraperitoneal  survival,
C57BLI/6 Mice . L [11[5]
Melanoma , daily for 7 activation of
days CD8+ T cells
and DCs,
enhanced

cross-priming.

| C57BL/6 Mice | CT26 Colon Carcinoma | 30 mg/kg, Intraperitoneal | Tumor growth inhibition. |
[511

Experimental Protocols

Herein are detailed protocols for utilizing SR-717 to study STING activation and antigen cross-

priming.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
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This protocol assesses the ability of SR-717 to induce the maturation of bone marrow-derived
dendritic cells (BMDCs).

Materials:

Bone marrow cells from C57BL/6 mice

Complete RPMI-1640 medium (with 10% FBS, Pen/Strep, L-glutamine)

Recombinant murine GM-CSF and IL-4

SR-717 (stock solution in DMSO)

Antibodies for flow cytometry: anti-CD11c, anti-MHC I, anti-CD80, anti-CD86

FACS buffer (PBS with 2% FBS)
Methodology:
e BMDC Generation:

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

o

[¢]

Culture cells in complete RPMI with 20 ng/mL GM-CSF and 20 ng/mL IL-4.

[e]

On day 3, replace half of the medium with fresh medium containing cytokines.

[e]

On day 6, harvest the non-adherent and loosely adherent cells, which are immature
BMDCs.

e SR-717 Stimulation:

o

Seed immature BMDCs in a 24-well plate at 1 x 1076 cells/mL.

[¢]

Treat cells with SR-717 at a final concentration of 1-10 uM. Include a DMSO vehicle
control.

[¢]

Incubate for 24 hours at 37°C, 5% CO2.
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e Flow Cytometry Analysis:

Harvest cells and wash with FACS buffer.

o

Stain with fluorescently conjugated antibodies against CD11c, MHC Il, CD80, and CD86

[¢]

for 30 minutes on ice.

Wash cells twice with FACS buffer.

[¢]

[¢]

Acquire data on a flow cytometer. Analyze the expression of MHC Il, CD80, and CD86 on
the CD11c+ gated population.

Protocol 2: In Vitro Antigen Cross-Priming Assay

This protocol uses an OT-1 T-cell receptor transgenic system to measure the cross-presentation
of ovalbumin (OVA) by SR-717-stimulated DCs.
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Day 6: DC Preparation

1. Generate BMDCs

:

2. Load BMDCs with OVA protein

Day|7: Stimulation & Co-culture

3. Treat with SR-717 4. Isolate & label naive
(or vehicle) OT-1 CD8+ T cells

NS

5. Co-culture DCs and OT-1 T cells

Day 10:vAnalysis

6. Analyze T cell proliferation
(e.g., CFSE dilution by flow cytometry)

Click to download full resolution via product page

Caption: Workflow for in vitro antigen cross-priming assay.

Materials:

BMDCs generated as in Protocol 1.

Spleen and lymph nodes from an OT-I transgenic mouse.

Soluble ovalbumin (OVA) protein.

Naive CD8+ T cell isolation Kkit.
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» Cell proliferation dye (e.g., CFSE).

e SR-717.

Methodology:

e Antigen Loading and DC Stimulation:

[e]

Generate BMDCs as described in Protocol 1.

(¢]

On day 6, incubate immature BMDCs with 250 pg/mL of soluble OVA protein for 4-6 hours.

Wash the cells to remove excess OVA.

[¢]

[¢]

Resuspend the cells and treat with SR-717 (e.g., 5 uM) or vehicle control for 18-24 hours.
e OT-IT Cell Isolation and Labeling:

o Isolate naive CD8+ T cells from the spleen and lymph nodes of an OT-l mouse using a
negative selection Kkit.

o Label the purified T cells with CFSE dye according to the manufacturer's instructions.
o Co-culture:

o Harvest the OVA-loaded and SR-717-stimulated DCs.

o Co-culture the DCs with the CFSE-labeled OT-I T cells at a 1:10 DC-to-T cell ratio.

o Incubate for 3 days at 37°C, 5% CO2.
e Analysis:

o Harvest the cells and stain for CD8.

o Analyze T cell proliferation by measuring CFSE dilution in the CD8+ T cell population via
flow cytometry. A greater degree of dilution indicates more proliferation and successful
Cross-priming.
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Protocol 3: In Vivo Tumor Model for Assessing Cross-Priming

This protocol outlines a syngeneic tumor model to evaluate the efficacy of SR-717 in promoting
an anti-tumor immune response driven by cross-priming.

Tumor Volume
SR-717 or Vehicle o | Monitor Tumor Growth . Day 14-21: . Survival Analysis

(i.p. daily x 7 days) "| (Daily/Every Other Day) ""| Endpoint Analysis “| Immune Cell Infiltration (FACS)
Ex vivo T cell restimulation

Day 0: Day 7:
Implant B16.F10 | Tumors Established >
Tumor Cells (Begin Treatment)

Click to download full resolution via product page

Caption: Workflow for in vivo assessment of SR-717 antitumor activity.

Materials:

o C57BL/6 mice (6-8 weeks old).

e B16.F10 melanoma cells.

e SR-717.

¢ Vehicle solution (e.g., 10% DMSO, 20% SBE-3-CD in saline).[5]

» Calipers for tumor measurement.

» Materials for tissue processing and flow cytometry.

Methodology:

e Tumor Implantation:

o Subcutaneously inject 5 x 10"5 B16.F10 cells into the flank of C57BL/6 mice.

o Allow tumors to grow for 7 days until they are palpable (~50-100 mma3).

e SR-717 Administration:

o Randomize mice into treatment and control groups.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15607652?utm_src=pdf-body
https://www.benchchem.com/product/b15607652?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607652?utm_src=pdf-body
https://www.benchchem.com/product/b15607652?utm_src=pdf-body
https://www.medchemexpress.com/sr-717.html
https://www.benchchem.com/product/b15607652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Administer SR-717 intraperitoneally at a dose of 30 mg/kg daily for 7 consecutive days.[5]

o Administer vehicle solution to the control group following the same schedule.

e Monitoring and Endpoint Analysis:
o Measure tumor volume with calipers every 1-2 days. Volume = (length x width?) / 2.
o Monitor animal body weight and overall health.

o At the study endpoint (e.g., day 14 or when tumors reach a predetermined size), euthanize

the mice.

e Immunological Analysis:

[e]

Harvest tumors and spleens.
o Process tissues into single-cell suspensions.

o Perform flow cytometry on tumor-infiltrating lymphocytes (TILs) and splenocytes to
guantify the frequency and activation status of CD8+ T cells, CD4+ T cells, NK cells, and
dendritic cells.

o (Optional) Perform an ex vivo restimulation assay by co-culturing splenocytes with tumor-
specific antigens (e.g., gp100 peptide for B16) and measuring IFN-y production by
ELISpot or intracellular cytokine staining to confirm a tumor-specific T cell response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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